Ténofovir Isopropylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

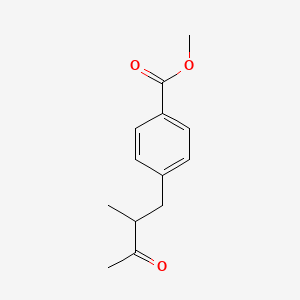

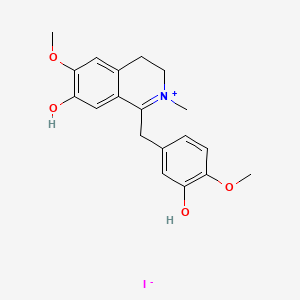

Tenofovir Isopropyl Carbamate is a derivative of tenofovir, a nucleotide analog used primarily as an antiviral agent. This compound is designed to enhance the delivery and efficacy of tenofovir by improving its pharmacokinetic properties. Tenofovir itself is widely used in the treatment of HIV and hepatitis B infections due to its ability to inhibit viral replication.

Applications De Recherche Scientifique

Tenofovir Isopropyl Carbamate has several scientific research applications:

Chemistry: It is used as a model compound to study esterification and carbamate formation reactions.

Biology: Researchers use it to investigate the mechanisms of antiviral activity and drug delivery.

Medicine: It is evaluated for its potential to treat viral infections, particularly HIV and hepatitis B.

Industry: The compound is used in the development of new antiviral drugs and formulations

Mécanisme D'action

Target of Action

Tenofovir Isopropyl Carbamate is a prodrug of Tenofovir . Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI) that primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the replication of HIV and Hepatitis B virus .

Mode of Action

Once Tenofovir is activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals . The inhibitory constant of Tenofovir for the viral reverse transcriptase is approximately 0.022 micromolar .

Biochemical Pathways

Tenofovir’s action affects the biochemical pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it blocks the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral replication process leads to a decrease in viral load and helps control the progression of the disease .

Pharmacokinetics

The pharmacokinetics of Tenofovir involve its absorption, distribution, metabolism, and excretion (ADME). Tenofovir demonstrates good diffusion capacity, especially in the digestive tract, liver, and kidneys . .

Result of Action

The primary result of Tenofovir’s action is the reduction of viral load in HIV-infected individuals . It has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals . In Hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable .

Action Environment

The action of Tenofovir Isopropyl Carbamate can be influenced by various environmental factors. For instance, thermal degradation can lead to the formation of different degradants, which can potentially impact the stability of the drug . .

Analyse Biochimique

Biochemical Properties

Tenofovir Isopropyl Carbamate, like its parent compound Tenofovir, is expected to interact with various enzymes and proteins within the cell. Tenofovir is known to undergo subsequent phosphorylation by cellular enzymes to generate the active tenofovir diphosphate . This active form inhibits the activity of HIV-1 reverse transcriptase, a key enzyme in the replication of the HIV virus .

Cellular Effects

The cellular effects of Tenofovir Isopropyl Carbamate are likely to be similar to those of Tenofovir. Tenofovir has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to reduce serum cholesterol levels, including non-HDL and oxidized-LDL, which are strongly associated with arteriosclerosis .

Molecular Mechanism

The molecular mechanism of action of Tenofovir Isopropyl Carbamate is expected to be similar to that of Tenofovir. Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It is metabolized to tenofovir diphosphate, which acts as a competitive inhibitor of HIV-1 reverse transcriptase and terminates the growing DNA chain .

Dosage Effects in Animal Models

Studies on Tenofovir have shown age-dependent effects on skeletal mineralization in zebrafish, an animal model .

Metabolic Pathways

Tenofovir Isopropyl Carbamate is likely to be involved in similar metabolic pathways as Tenofovir. Upon oral administration, Tenofovir is metabolized to tenofovir diphosphate by cellular enzymes .

Transport and Distribution

Tenofovir is known to be rapidly converted to its active form, tenofovir, which is then metabolized intracellularly to its active anabolite, tenofovir diphosphate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Isopropyl Carbamate typically involves the esterification of tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. The reaction is carried out in a suitable solvent, often under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Tenofovir Isopropyl Carbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and chemoenzymatic synthesis are employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Tenofovir Isopropyl Carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium azide and thiols are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions include various derivatives of tenofovir, each with unique pharmacological properties. These derivatives are often evaluated for their antiviral activity and pharmacokinetic profiles .

Comparaison Avec Des Composés Similaires

Tenofovir Disoproxil Fumarate: Another prodrug of tenofovir, known for its high oral bioavailability and efficacy in treating HIV and hepatitis B.

Tenofovir Alafenamide: A newer prodrug with improved safety profile and higher intracellular concentrations of active tenofovir.

Mono-POC Tenofovir 6-Isopropyl Carbamate: A related compound with similar pharmacological properties.

Uniqueness: Tenofovir Isopropyl Carbamate is unique due to its specific esterification with isopropyl carbamate, which enhances its pharmacokinetic properties and potentially reduces side effects compared to other tenofovir prodrugs .

Propriétés

Numéro CAS |

1391053-20-5 |

|---|---|

Formule moléculaire |

C13H20N5O6P |

Poids moléculaire |

373.306 |

Nom IUPAC |

[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1 |

Clé InChI |

HKTHVGLNIJWELG-SECBINFHSA-N |

SMILES |

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O |

Synonymes |

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)

![2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine](/img/structure/B589190.png)